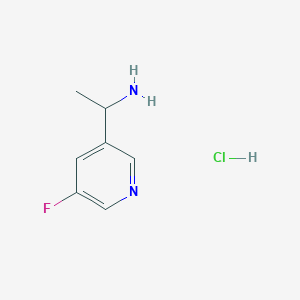![molecular formula C11H10N4OS B13119740 4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)
4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and a butanenitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile typically involves the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobutanenitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can be crucial for binding to biological macromolecules.
相似化合物的比较
Similar Compounds
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
2-thio-containing pyrimidines: These compounds also contain a thiol group and are known for their diverse biological activities.
Uniqueness
4-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)butanenitrile is unique due to the presence of both the oxadiazole and pyridine rings, which confer specific chemical properties and reactivity. The combination of these rings with the butanenitrile group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H10N4OS |
|---|---|
分子量 |
246.29 g/mol |
IUPAC 名称 |
4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C11H10N4OS/c12-5-1-2-8-17-11-15-14-10(16-11)9-3-6-13-7-4-9/h3-4,6-7H,1-2,8H2 |
InChI 键 |
JPRMODRNPBHSNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)

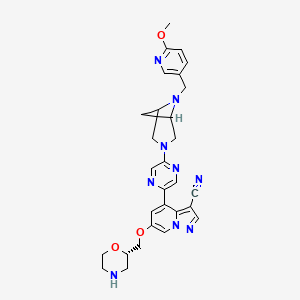

![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
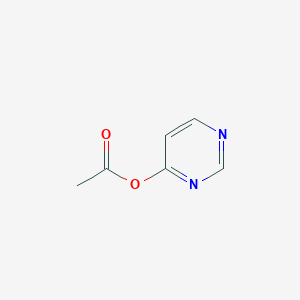
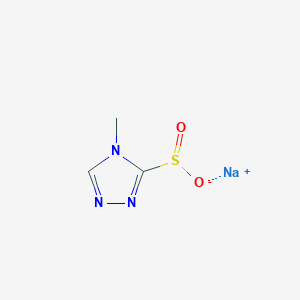
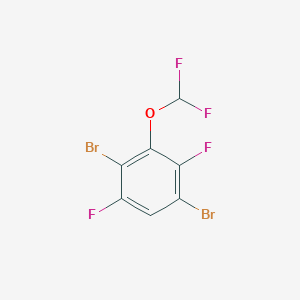
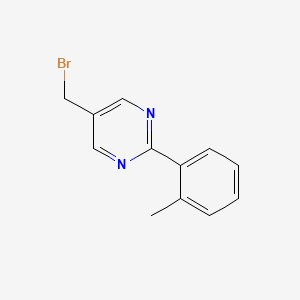
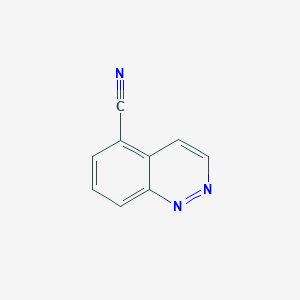
![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
